molecular formula C16H14N2O4 B269443 Methyl 4-[(4-carbamoylphenyl)carbamoyl]benzoate

Methyl 4-[(4-carbamoylphenyl)carbamoyl]benzoate

Cat. No. B269443
M. Wt: 298.29 g/mol
InChI Key: WKZFKTLGWXQXIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(4-carbamoylphenyl)carbamoyl]benzoate is a chemical compound that belongs to the class of benzoic acid derivatives. This compound has been widely used in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of Methyl 4-[(4-carbamoylphenyl)carbamoyl]benzoate is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for causing inflammation and pain.
Biochemical and Physiological Effects:
Methyl 4-[(4-carbamoylphenyl)carbamoyl]benzoate has been shown to exhibit potent anti-inflammatory and analgesic activities in various animal models. It has also been shown to reduce fever and edema, indicating its potential therapeutic applications in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using Methyl 4-[(4-carbamoylphenyl)carbamoyl]benzoate in lab experiments is its potent anti-inflammatory and analgesic activities, which make it a potential candidate for the development of new drugs for the treatment of various diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research and development of Methyl 4-[(4-carbamoylphenyl)carbamoyl]benzoate. One potential direction is the development of new drugs based on this compound for the treatment of various inflammatory diseases. Another potential direction is the investigation of its potential applications in other fields, such as agriculture and material science. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, Methyl 4-[(4-carbamoylphenyl)carbamoyl]benzoate is a chemical compound that has been extensively used in scientific research due to its potential applications in various fields. Its potent anti-inflammatory and analgesic activities make it a potential candidate for the development of new drugs for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

Methyl 4-[(4-carbamoylphenyl)carbamoyl]benzoate can be synthesized via the reaction between 4-aminobenzoic acid and 4-nitrophenyl isocyanate. The reaction is carried out in the presence of a catalyst such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified through recrystallization to obtain pure Methyl 4-[(4-carbamoylphenyl)carbamoyl]benzoate.

Scientific Research Applications

Methyl 4-[(4-carbamoylphenyl)carbamoyl]benzoate has been extensively used in scientific research due to its potential applications in various fields. One of the primary applications of this compound is in the field of medicinal chemistry. It has been shown to exhibit potent anti-inflammatory and analgesic activities, making it a potential candidate for the development of new drugs for the treatment of various diseases.

properties

Product Name

Methyl 4-[(4-carbamoylphenyl)carbamoyl]benzoate

Molecular Formula

C16H14N2O4

Molecular Weight

298.29 g/mol

IUPAC Name

methyl 4-[(4-carbamoylphenyl)carbamoyl]benzoate

InChI

InChI=1S/C16H14N2O4/c1-22-16(21)12-4-2-11(3-5-12)15(20)18-13-8-6-10(7-9-13)14(17)19/h2-9H,1H3,(H2,17,19)(H,18,20)

InChI Key

WKZFKTLGWXQXIK-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.